3-(Methoxymethyl)-3-methylpiperidin-2-one
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Overview
Description
3-(Methoxymethyl)-3-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom This compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-3-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones with various functional groups.
Scientific Research Applications
3-(Methoxymethyl)-3-methylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidin-2-one: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
3-(Methoxymethyl)piperidine: Similar structure but without the ketone group, leading to different biological activities.
N-Methylpiperidin-2-one: Contains a methyl group on the nitrogen atom, affecting its chemical behavior and applications.
Uniqueness
3-(Methoxymethyl)-3-methylpiperidin-2-one is unique due to the presence of both methoxymethyl and methyl groups on the piperidinone ring. This structural feature imparts distinct chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-3-methylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(6-11-2)4-3-5-9-7(8)10/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
YKSQXKYRCFTDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1=O)COC |
Origin of Product |
United States |
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